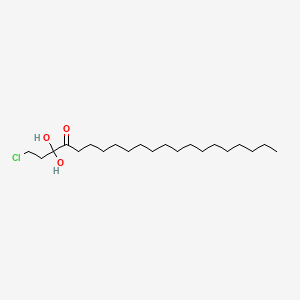

1-Chloro-3,3-dihydroxyhenicosan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Chloro-3,3-dihydroxyhenicosan-4-one involves the use of tetrabutylammonium bromide in ethanol at 85℃ for 15 hours. The reaction solution is kept until the acid value of fatty acid is less than 1 mgKOH. Excess ethanol is removed under vacuum and the residue is washed by distilled hot water three times. Water is then removed under vacuum. The product is obtained in 80% yield and is used for the next synthesis without further purification .Molecular Structure Analysis

The molecular structure of 1-Chloro-3,3-dihydroxyhenicosan-4-one is represented by the formula C21H41ClO3 .Chemical Reactions Analysis

The chemical reactions involving 1-Chloro-3,3-dihydroxyhenicosan-4-one are primarily related to its synthesis. The compound is synthesized using tetrabutylammonium bromide in ethanol at 85℃ for 15 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3,3-dihydroxyhenicosan-4-one include a molecular weight of 377.00 . Other specific properties like boiling point, density, and water solubility are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Transformation and By-products in Water Treatment

A study by Sun et al. (2019) investigated the transformation characteristics of 2,4-Dihydroxybenzophenone (BP-1) during the chlorination disinfection process in swimming pool water. This process resulted in the formation of novel by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, indicating potential ecological and health risks associated with chlorination disinfection systems (Sun et al., 2019).

Advanced Oxidation Processes for Pollutant Degradation

Li et al. (2020) explored the use of UV and UV/persulfate (UV/PS) advanced oxidation processes for the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a typical antimicrobial compound. This study provides insights into the kinetics, mechanisms, and potential for reducing toxicity in water treatment, which may be relevant for similar chlorinated compounds (Li et al., 2020).

Reactivity and Stability Analysis of Heterocycle Molecules

Research by Murthy et al. (2017) focused on the synthesis, characterization, and reactivity study of a heterocycle molecule (CFPDPPO). This work included analyses of molecular stability, reactivity properties, and potential applications in non-linear optics and as an anti-cancer drug lead, demonstrating the broad applicability of structural and reactivity studies in drug development and material science (Murthy et al., 2017).

Sorption Mechanisms for Environmental Cleanup

A study by Wei et al. (2019) investigated the sorption mechanism and dynamic behavior of graphene oxide as an adsorbent for the removal of chlorophenol-based environmental hormones. This research highlights the importance of understanding adsorption mechanisms and interactions for the development of effective environmental cleanup technologies (Wei et al., 2019).

Propiedades

IUPAC Name |

1-chloro-3,3-dihydroxyhenicosan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24,25)18-19-22/h24-25H,2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSCXLPLOKCGCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695806 |

Source

|

| Record name | 1-Chloro-3,3-dihydroxyhenicosan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3,3-dihydroxyhenicosan-4-one | |

CAS RN |

22094-20-8 |

Source

|

| Record name | 1-Chloro-3,3-dihydroxyhenicosan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)